molecular formula C11H18N2O6Pt B1673121 Heptaplatin Sunpla CAS No. 146665-77-2

Heptaplatin Sunpla

Cat. No.: B1673121
CAS No.: 146665-77-2
M. Wt: 469.35 g/mol
InChI Key: LPTCUYGPZMAHMM-GPJOBVNKSA-L
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Mechanism of Action

Target of Action

Heptaplatin, also known as Eptaplatin or Sunpla, primarily targets DNA . DNA plays a crucial role in cell division and growth, and alterations in DNA can lead to cell death or uncontrolled cell proliferation, leading to cancer .

Mode of Action

Heptaplatin is a DNA inhibitor and a DNA alkylating agent . It interacts with DNA by forming covalent cross-links, which alter the helical structure of DNA . This prevents DNA replication and restoration, leading to cell apoptosis . Heptaplatin’s mode of action is similar to that of cisplatin and oxaliplatin .

Biochemical Pathways

Heptaplatin affects the DNA replication pathway, leading to downstream effects such as cell apoptosis . The drug’s interaction with DNA inhibits the replication of malignant cells, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of platinum drugs, including Heptaplatin, are crucial for their efficacy and safety . Factors such as the quantity of protein-bound drug in blood serum, the rate at which the drugs are cleared by the body, and the rate at which the drugs are degraded and deactivated, all play a role in the drug’s pharmacokinetics .

Result of Action

Heptaplatin has shown effectiveness in the treatment of various types of cancer cells . For instance, it has been effective against L1210 cisplatin-resistant leukemia cells . The activity of the drug may be partly related to the decreased expression of metallothioneins as a result of heptaplatin action .

Action Environment

The action, efficacy, and stability of Heptaplatin can be influenced by environmental factors. For example, at pH 6.0 in a tumor microenvironment, overexpressed spermine can exchange competitively heptaplatin from heptaplatin-CB7, which can enhance the antitumor activity on colorectal tumor cells and lower cytotoxicity than the drug alone on colorectal normal cells .

Biochemical Analysis

Biochemical Properties

Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .

Cellular Effects

Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .

Metabolic Pathways

Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .

Subcellular Localization

Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .

Preparation Methods

The synthesis of Eptaplatin involves several steps. One method includes the reaction between dihalogenated diamine platinum complex and malonic acid . The process typically involves the following steps:

    Preparation of diethyl D-tartrate: D-tartaric acid reacts with ethanol in the presence of an acid catalyst to form diethyl D-tartrate.

    Formation of diethyl 2,3-O-isobutylidene-D-tartrate: This compound is treated with isobutyraldehyde and anhydrous copper sulfate in the presence of methanesulfonic acid.

    Reduction to (4R,5R)-4,5-bis(hydroxymethyl)-2-isopropyl-1,3-dioxolane: The diester is reduced with lithium aluminum hydride.

    Formation of (4R,5R)-4,5-bis(methylsulfonyloxymethyl)-2-isopropyl-1,3-dioxolane: This compound is treated with methanesulfonyl chloride in pyridine.

    Formation of (4R,5R)-4,5-bis(azidomethyl)-2-isopropyl-1,3-dioxolane: The bis(methanesulfonate) reacts with sodium azide in dimethylformamide.

    Reduction to (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane: The azide is reduced with hydrogen in the presence of palladium on carbon.

    Formation of cis-diiodo [ (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane] platinum (II): The diamine reacts with potassium tetrachloroplatinate(II).

    Final product: The platinum complex is treated with malonic acid disilver salt to obtain Eptaplatin.

Chemical Reactions Analysis

Eptaplatin undergoes various chemical reactions, primarily involving substitution and coordination chemistry. The major reactions include:

Common reagents used in these reactions include malonic acid, potassium tetrachloroplatinate(II), and various organic solvents. The major products formed from these reactions are typically platinum complexes with different ligands .

Scientific Research Applications

Eptaplatin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Eptaplatin is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, oxaliplatin, nedaplatin, lobaplatin, and satraplatin . Compared to these compounds, Eptaplatin has several unique features:

Similar compounds include:

    Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also high toxicity.

    Carboplatin: A second-generation platinum drug with reduced toxicity compared to cisplatin.

    Oxaliplatin: Another second-generation platinum drug, effective against colorectal cancer.

    Nedaplatin: A platinum drug with a similar mechanism of action but different pharmacokinetics.

    Lobaplatin: A platinum drug used in China for the treatment of various cancers.

    Satraplatin: An oral platinum drug currently under investigation for its anticancer properties.

Properties

CAS No.

146665-77-2

Molecular Formula

C11H18N2O6Pt

Molecular Weight

469.35 g/mol

IUPAC Name

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate

InChI

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1

InChI Key

LPTCUYGPZMAHMM-GPJOBVNKSA-L

Isomeric SMILES

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

Canonical SMILES

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Heptaplatin Sunpla;  HTP;  NSC644591 NSCD644591 SKI2053R.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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